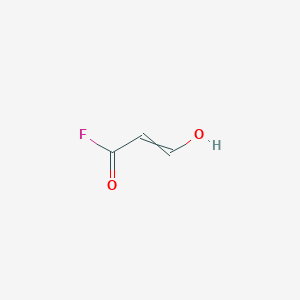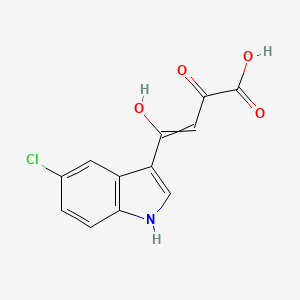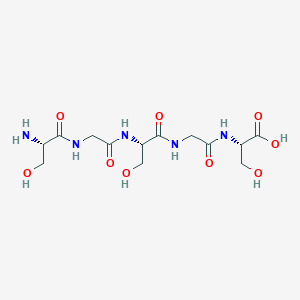
1-(2,4-Dichloro-5-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichloro-5-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dichloro-5-fluoroacetophenone and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dichloro-5-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(2,4-Dichloro-5-fluorophenyl)-3-(3-aminophenyl)prop-2-en-1-one.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with substituted halogen atoms.
Applications De Recherche Scientifique
1-(2,4-Dichloro-5-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents.
Materials Science: It is used in the synthesis of organic semiconductors and other materials with electronic properties.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one depends on its specific application:
Anti-inflammatory and Anticancer Activity: The compound may inhibit key enzymes or signaling pathways involved in inflammation and cancer cell proliferation.
Antimicrobial Activity: It may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparaison Avec Des Composés Similaires
- 1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- 1-(2,4-Difluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- 1-(2,4-Dichloro-5-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Comparison: 1-(2,4-Dichloro-5-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity compared to similar compounds.
Propriétés
Numéro CAS |
506431-72-7 |
|---|---|
Formule moléculaire |
C15H8Cl2FNO3 |
Poids moléculaire |
340.1 g/mol |
Nom IUPAC |
1-(2,4-dichloro-5-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H8Cl2FNO3/c16-12-8-13(17)14(18)7-11(12)15(20)5-4-9-2-1-3-10(6-9)19(21)22/h1-8H |
Clé InChI |
QATGSUMALRNCDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC(=C(C=C2Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
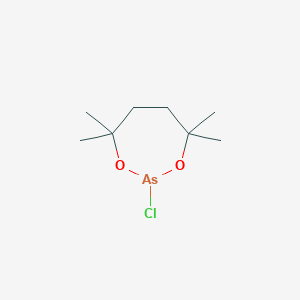
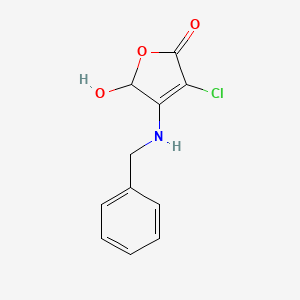
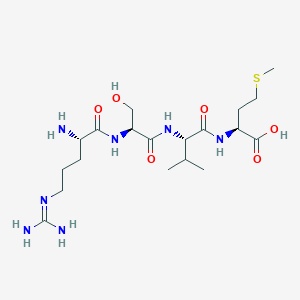
![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)
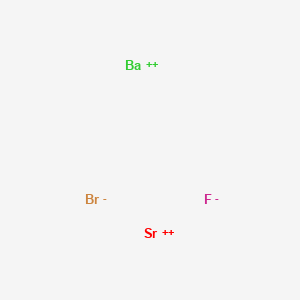
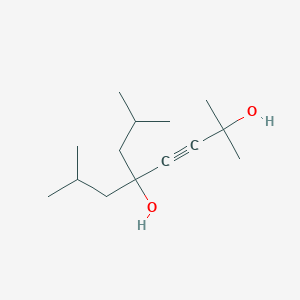
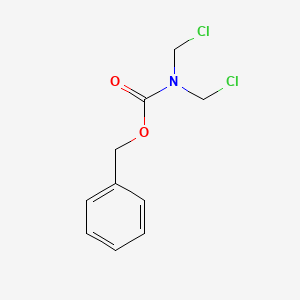


![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)
